molecular formula C17H11Cl2NO4S2 B11115933 3-Thiazolidinepropanoic acid, 5-[[5-(2,5-dichlorophenyl)-2-furanyl]methylene]-4-oxo-2-thioxo-, (5Z)- CAS No. 851305-02-7

3-Thiazolidinepropanoic acid, 5-[[5-(2,5-dichlorophenyl)-2-furanyl]methylene]-4-oxo-2-thioxo-, (5Z)-

Cat. No.: B11115933
CAS No.: 851305-02-7
M. Wt: 428.3 g/mol
InChI Key: GEGZJEMAKPWCJQ-ZSOIEALJSA-N
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Description

3-Thiazolidinepropanoic acid, 5-[[5-(2,5-dichlorophenyl)-2-furanyl]methylene]-4-oxo-2-thioxo-, (5Z)- is a complex organic compound that belongs to the thiazolidine class of heterocyclic compounds Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiazolidinepropanoic acid, 5-[[5-(2,5-dichlorophenyl)-2-furanyl]methylene]-4-oxo-2-thioxo-, (5Z)- typically involves the condensation of 2,5-dichlorobenzaldehyde with thiazolidine-2,4-dione in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Thiazolidinepropanoic acid, 5-[[5-(2,5-dichlorophenyl)-2-furanyl]methylene]-4-oxo-2-thioxo-, (5Z)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

3-Thiazolidinepropanoic acid, 5-[[5-(2,5-dichlorophenyl)-2-furanyl]methylene]-4-oxo-2-thioxo-, (5Z)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Thiazolidinepropanoic acid, 5-[[5-(2,5-dichlorophenyl)-2-furanyl]methylene]-4-oxo-2-thioxo-, (5Z)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: A simpler thiazolidine derivative with similar structural features.

    2,5-Dichlorobenzaldehyde: A precursor used in the synthesis of the compound.

    Furan derivatives: Compounds containing the furan ring, which is also present in the target compound.

Uniqueness

3-Thiazolidinepropanoic acid, 5-[[5-(2,5-dichlorophenyl)-2-furanyl]methylene]-4-oxo-2-thioxo-, (5Z)- is unique due to its combination of the thiazolidine ring, furan ring, and dichlorophenyl group

Properties

CAS No.

851305-02-7

Molecular Formula

C17H11Cl2NO4S2

Molecular Weight

428.3 g/mol

IUPAC Name

3-[(5Z)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C17H11Cl2NO4S2/c18-9-1-3-12(19)11(7-9)13-4-2-10(24-13)8-14-16(23)20(17(25)26-14)6-5-15(21)22/h1-4,7-8H,5-6H2,(H,21,22)/b14-8-

InChI Key

GEGZJEMAKPWCJQ-ZSOIEALJSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCC(=O)O)Cl

Origin of Product

United States

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